molecular formula C14H28Cl2N2 B1379790 N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1609396-68-0

N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No. B1379790
M. Wt: 295.3 g/mol
InChI Key: OJBLBANBWSCPSR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound with the CAS Number: 1609396-68-0 . It has a molecular weight of 295.3 and its IUPAC name is (1R,5S)-N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2.2ClH/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;;/h11-15H,2-10H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 295.3 . It is stored at -20°C .

Scientific Research Applications

Novel Azabicyclic Amines in Drug Discovery for Cognitive Deficits

Researchers Walker, Acker, Jacobsen, and Wishka (2008) developed new azabicyclic amines, including derivatives of exo-6-amino-8-azabicyclo[3.2.1]octane, to address cognitive deficits in schizophrenia. These compounds demonstrated significant activity in α7 nicotinic acetylcholine receptor assays, showing potential for therapeutic applications (Walker et al., 2008).

Dopamine Transporter Inhibition for Neurological Applications

A study by Gee, Moldt, and Gjedde (1997) focused on the synthesis of a tropane derivative, (+)-(E)-(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-[11C]methyl-8-azabicyclo[3.2.1]octane-2-O-methyl-aldoxime, as an inhibitor of the dopamine transporter. This research highlights the compound's potential in neurological applications, particularly in studying dopamine-related disorders (Gee et al., 1997).

Antiviral Activity Against Influenza Viruses

Miller, Ullah, Welsh, and Hall (2001) synthesized a series of 8-chlorobicyclo[3.2.1]oct-6-enes and converted them into bicyclic amines. These amines displayed in vitro activity against influenza-A virus, with one compound showing comparable effectiveness to amantadine in vivo, indicating potential antiviral applications (Miller et al., 2001).

N-Methyl Stereochemistry in Tropane Derivatives

Lazny, Ratkiewicz, Nodzewska, Wynimko, and Siergiejczyk (2012) conducted a study on tropane derivatives, including 8-methyl-8-azabicyclo[3.2.1]octane. Their research provided insights into the stereochemistry of these compounds, which is crucial for understanding their pharmacological properties (Lazny et al., 2012).

Pharmaceutical Relevance of Tropene Derivatives

Sakai, Ridder, and Hartwig (2006) explored the production of tropene derivatives, including 8-azabicyclo[3.2.1]octene frameworks, using palladium-catalyzed hydroamination. This process is significant for synthesizing compounds with pharmaceutical relevance (Sakai et al., 2006).

Muscarinic Activity in Alzheimer's Drug Development

Suzuki, Uesaka, Hamajima, and Ikami (1999) synthesized aromatic heterocycles with a 1-azabicyclo[3.3.0]octane ring, showing high M1 selectivity, which is important in the development of drugs for Alzheimer's disease (Suzuki et al., 1999).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2ClH/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;;/h11-15H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBLBANBWSCPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC3CCCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 5
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 6
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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